1-butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
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Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis
Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various reactions such as Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions .Physical and Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound 1-butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline, along with related compounds, has been a subject of interest in various fields of scientific research, particularly in organic chemistry and medicinal chemistry. Research studies focus on the synthesis, structural analysis, and potential applications of these compounds in drug discovery and material science.
Synthesis Techniques : Research on imidazo[4,5-b]quinoxaline derivatives, including methods for efficient synthesis, has been a significant area of study. Techniques involve one-pot synthesis, cycloaddition reactions, and novel catalytic processes for creating N-heterocycle-fused quinoxalines using dimethyl sulfoxide as both a reactant and a solvent. These methods aim to improve yield, reduce reaction times, and enhance selectivity (Xie et al., 2017; Sundaram et al., 2007).
Catalytic Performance : The development of new catalytic materials and processes for the synthesis of quinoxaline derivatives has also been explored. Studies have reported on Brønsted acidic ionic liquids and sulfonic acid functionalized catalysts promoting green synthesis approaches. These catalysts have shown efficiency in synthesizing quinoxaline derivatives under environmentally friendly conditions, highlighting their potential in sustainable chemistry (Tashrifi et al., 2017; Sami Sajjadifar et al., 2014).
Structural Modifications and Biological Activity : Structural modifications to imidazo[4,5-b]quinoxaline derivatives have been studied for their potential biological activities. Research has focused on the synthesis of novel compounds and evaluation of their anticancer, antioxidant, and receptor antagonist properties. Such studies are crucial for the development of new therapeutic agents with improved efficacy and selectivity (Ohmori et al., 1994; Wu et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-butyl-3-(3-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-2-3-11-23-13-24(27(25,26)15-8-6-7-14(20)12-15)19-18(23)21-16-9-4-5-10-17(16)22-19/h4-10,12H,2-3,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWLEBIALUUIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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